5-[3'-(4-METHYLPHENYL)-1'-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1'H,2H-[3,4'-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID
Description
5-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID is a complex organic compound that features a unique structure combining a bipyridyl core with various aromatic and heterocyclic substituents
Properties
IUPAC Name |
5-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-19-12-14-20(15-13-19)28-22(18-31(30-28)21-7-3-2-4-8-21)24-17-23(25-9-6-16-36-25)29-32(24)26(33)10-5-11-27(34)35/h2-4,6-9,12-16,18,24H,5,10-11,17H2,1H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTPLVSEPJBTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. The key steps include:
Formation of the bipyridyl core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiophene and phenyl groups: These can be added via cross-coupling reactions such as Suzuki-Miyaura coupling.
Addition of the oxopentanoic acid moiety: This step may involve esterification followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Aromatic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents targeting specific biological pathways.
Biological Probes: It can be used as a probe to study biochemical processes due to its ability to interact with various biomolecules.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their physical and chemical properties.
Electronics: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 5-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bipyridyl core can coordinate with metal ions, influencing catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bipyridyl derivatives: Compounds with similar bipyridyl cores but different substituents.
Thiophene-containing compounds: Compounds featuring thiophene rings with various functional groups.
Phenyl-substituted acids: Compounds with phenyl groups and carboxylic acid functionalities.
Uniqueness
5-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID is unique due to its combination of a bipyridyl core with thiophene and phenyl substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
